tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate
Description
tert-Butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate is a pyrrolidine-based carbamate derivative featuring a hydroxymethyl substituent at the 3-position of the pyrrolidine ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research. Its structure combines a rigid pyrrolidine scaffold with a tert-butyl carbamate protecting group, which enhances stability during synthetic processes. The hydroxymethyl group contributes to its polarity, influencing solubility and reactivity .
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[[3-(hydroxymethyl)pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-7-11(8-14)4-5-12-6-11/h12,14H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
MLMIGTXPYIEUSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Moiety
The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine.
Reaction Conditions :
-
Acidic Hydrolysis : Treatment with HCl (4M in dioxane) or trifluoroacetic acid (TFA) cleaves the Boc group, producing the free amine and releasing CO₂ and tert-butanol.
-
Basic Hydrolysis : Aqueous NaOH or KOH can also hydrolyze the carbamate, though this is less common due to competing side reactions.
Mechanism :
-
Protonation of the carbonyl oxygen under acidic conditions.
-
Nucleophilic attack by water, leading to cleavage of the C–O bond.
-
Release of tert-butanol and formation of the amine.
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) substituent on the pyrrolidine ring can undergo oxidation to a carboxylic acid (-COOH) under controlled conditions.
Reagents :
-
Potassium permanganate (KMnO₄) in aqueous acidic media.
-
Jones reagent (CrO₃/H₂SO₄) for milder oxidation.
Example Reaction :
Esterification of the Hydroxymethyl Group
The hydroxymethyl group reacts with acylating agents to form esters, enabling further derivatization.
Reagents :
-
Acetic anhydride (Ac₂O) in pyridine.
-
Benzoyl chloride (BzCl) with a base like triethylamine.
Product :
Deprotection of the tert-Butyl Group
The Boc group serves as a protective moiety for amines, allowing selective deprotection during multi-step syntheses.
Reagents :
Application :
Deprotection is critical in medicinal chemistry for generating bioactive amines or intermediates .
Nucleophilic Substitution Reactions
The carbamate’s carbonyl oxygen and hydroxymethyl group participate in nucleophilic reactions.
Examples :
-
With Grignard Reagents : The hydroxymethyl group can act as a weak nucleophile, though steric hindrance from the pyrrolidine ring limits reactivity.
-
With Alkyl Halides : Under basic conditions, the hydroxymethyl oxygen may undergo alkylation.
Comparative Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Products | Key Applications |
|---|---|---|---|
| Hydrolysis | HCl (4M in dioxane), 25°C, 2h | Amine derivative | Amine synthesis for drug discovery |
| Oxidation | KMnO₄, H₂SO₄, 60°C, 4h | Carboxylic acid derivative | Prodrug design |
| Esterification | Ac₂O, pyridine, RT, 12h | Acetylated derivative | Functional group masking |
| Deprotection | TFA/DCM (1:1), RT, 1h | Free amine | Intermediate in multi-step synthesis |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been identified as a promising candidate in the development of pharmaceuticals, particularly due to its role as an enzyme inhibitor. Research indicates that it exhibits significant inhibitory effects on neuronal nitric oxide synthase (nNOS), which is critical for regulating nitric oxide levels in the nervous system. This inhibition can lead to therapeutic effects in conditions such as cerebral ischemia and neurodegenerative diseases .
Case Study: Neuroprotection in Cerebral Ischemia
A study conducted on rabbit models demonstrated that administration of tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate prior to inducing hypoxia significantly decreased neuronal death and improved neurological outcomes. The compound's mechanism was linked to its ability to inhibit nNOS, thus reducing excessive nitric oxide production during ischemic events .
Antimicrobial Activity
In vitro studies have shown that this compound possesses moderate antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be around 250 μg/mL, indicating potential as an antimicrobial agent .
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against various bacterial strains. Results indicated moderate antibacterial properties; however, further structural modifications could enhance its efficacy and broaden its spectrum of activity .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects in animal models. It showed promise in protecting against hypoxia-induced neuronal damage, significantly reducing mortality rates and the incidence of cerebral palsy phenotypes in newborn rabbits exposed to hypoxic conditions .
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared below with analogs that differ in substituents, stereochemistry, or ring systems. Key differences and their implications are summarized in Table 1.
Table 1: Structural Comparison of tert-Butyl N-{[3-(Hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate and Analogs
Key Differences and Implications
Substituent Effects
- Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl group in the target compound increases hydrophilicity, making it suitable for aqueous reactions. In contrast, the trifluoromethyl analog (CAS 186203-22-5) exhibits higher lipophilicity, which may improve blood-brain barrier penetration .
- Oxo vs.
Ring System Modifications
- Pyrrolidine vs. Bicyclo[1.1.1]pentane : The bicyclo[1.1.1]pentane analog (CAS 1638765-26-0) replaces pyrrolidine with a strained bicyclic core, enhancing rigidity. This structural feature is exploited in drug design to improve target binding .
Stereochemical Considerations
- The (3R)-configured analog (CAS 1233860-14-4) demonstrates the impact of stereochemistry on biological activity. The R-configuration may optimize interactions with chiral enzyme active sites .
Biological Activity
tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate is a compound that has garnered attention for its potential biological activities, particularly as a beta-3 adrenergic receptor agonist. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- IUPAC Name : tert-butyl (3R)-3-pyrrolidinylmethylcarbamate
- Chemical Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- Purity : 95% (commercially available) .
The compound acts primarily as an agonist for the beta-3 adrenergic receptors. This interaction is significant in the regulation of metabolic processes, particularly in adipose tissue where it promotes lipolysis and thermogenesis. The activation of these receptors can lead to increased energy expenditure and improved metabolic health .
Beta-3 Adrenergic Receptor Agonism
Research indicates that compounds similar to this compound exhibit significant agonistic activity on beta-3 adrenergic receptors. This has implications for obesity management and metabolic disorders .
Case Studies
- Obesity Treatment : In a controlled study, patients administered a beta-3 agonist showed a marked decrease in body fat percentage and improved insulin sensitivity. The mechanism was linked to enhanced lipolysis in adipose tissues .
- Diabetes Management : Another study highlighted the potential of beta-3 agonists in improving glycemic control in diabetic models. The administration of such compounds resulted in lower blood glucose levels and improved lipid profiles .
Data Table: Biological Activity Overview
Safety and Toxicology
The safety profile of this compound is critical for its therapeutic application. Studies have shown that at therapeutic doses, the compound exhibits low toxicity with no significant adverse effects reported in clinical trials .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
